8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid
Overview
Description
8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO5. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids . This compound is often used in synthetic chemistry as a building block for the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of 8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a tropinone derivative with tert-butyl chloroformate under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid is primarily related to its ability to interact with biological targets through its bicyclic structure. This interaction often involves binding to specific receptors or enzymes, thereby modulating their activity . The molecular targets and pathways involved depend on the specific derivative of the compound and its intended application .
Comparison with Similar Compounds
8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:
8-tert-Butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
3-tert-Butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-4-5-12(13,9(14)15)7-17-6-8/h8H,4-7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTICVSVPTXOFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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